N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted with a 4-methylbenzoyl group at position 3 and a methyl group at position 6.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O3/c1-16-4-8-19(9-5-16)26(32)22-14-30(24-11-6-17(2)12-21(24)27(22)33)15-25(31)29-20-10-7-18(3)23(28)13-20/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVVRNWRIWNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted phenyl compounds .
Scientific Research Applications
The compound N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. The quinoline derivatives are known for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, compounds designed with a similar structure have shown selective cytotoxicity against various cancer cell lines, indicating that modifications to the quinoline framework can enhance biological activity .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial properties. Research indicates that modifications to the quinoline structure can lead to enhanced activity against a range of pathogenic bacteria and fungi. For example, derivatives with specific substituents have demonstrated significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .
Central Nervous System Effects
There is emerging interest in the neuropharmacological effects of quinoline-based compounds. Some studies suggest that such compounds may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. The incorporation of specific functional groups into the quinoline structure could modulate its affinity for various receptors in the central nervous system .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and potentially increases membrane permeability. |
| Methyl Substituents | May improve binding affinity to biological targets due to steric effects. |
| Quinoline Core | Essential for biological activity; modifications can lead to increased potency against specific targets. |
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. For instance, a study reported an IC50 value indicating potent activity at low concentrations, suggesting strong therapeutic potential .
In Vivo Efficacy
Animal model studies have further corroborated the in vitro findings, showing that administration of related quinoline compounds resulted in reduced tumor growth rates compared to control groups. These studies are pivotal for assessing the translational potential of this compound in clinical settings .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
The target compound’s 4-oxo-1,4-dihydroquinoline core distinguishes it from quinazolinone derivatives (e.g., compounds in and ), which contain two nitrogen atoms in the bicyclic system. This difference may influence binding affinity in biological targets .
Substituent Effects
- Position 3 Substituents: The target compound’s 3-(4-methylbenzoyl) group introduces a bulky, electron-donating substituent. In contrast, 3-(benzenesulfonyl) () and 3-(4-fluorophenyl) () groups in analogous compounds alter electronic and steric profiles. highlights that substituents like 3,4-dichlorophenyl induce conformational flexibility due to steric repulsion, leading to varied dihedral angles (44.5°–77.5°) between aromatic rings. The target’s 4-methylbenzoyl group may adopt intermediate angles, balancing planarity and steric hindrance .
- Position 6 Substituents: The 6-methyl group in the target compound contrasts with the 6-ethyl group in ’s derivative.
Acetamide Side Chain :
Data Tables
Table 1: Structural and Substituent Comparison
Table 2: Key Physicochemical Inferences
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from quinoline derivatives, which are known for their diverse biological properties. The synthetic pathway often includes the formation of key intermediates through reactions such as acylation and cyclization.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the p53 pathway.
- Antimicrobial Properties : This compound has shown activity against a range of bacterial and fungal strains. Its effectiveness is often evaluated using Minimum Inhibitory Concentration (MIC) assays, where it demonstrates potent inhibitory effects comparable to standard antimicrobial agents.
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Tested Cell Lines/Organisms | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | HeLa, MCF7 | IC50: 5 µM | |
| Antimicrobial | Staphylococcus aureus | MIC: 10 µg/mL | |
| Anti-inflammatory | RAW 264.7 cells | IC50: 20 µM |
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Antitumor Evaluation : A study investigated a series of quinoline derivatives for their antitumor properties using various cancer cell lines. The results indicated that modifications on the quinoline nucleus significantly influenced cytotoxicity, with certain derivatives showing enhanced activity compared to standard chemotherapeutics .
- Antimicrobial Screening : In another study, a related compound was tested against multiple bacterial strains, demonstrating significant antimicrobial activity with low MIC values, suggesting potential as a therapeutic agent in treating infections .
- Inflammation Models : Research on anti-inflammatory effects involved in vivo models where compounds structurally similar to this compound were shown to reduce inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
